molecular formula C19H13FN4O B1227349 2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide

2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide

Cat. No.: B1227349
M. Wt: 332.3 g/mol
InChI Key: RCXGQDPHZKTBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide is an organohalogen compound and a carbonyl compound.

Scientific Research Applications

Synthesis and Characterization

  • A study conducted by Achugatla, Ghashang, and Guhanathan (2017) focused on the synthesis and characterization of N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, providing insights into the structural properties and analytical methods relevant to similar compounds like 2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide (Achugatla, Ghashang, & Guhanathan, 2017).

Radiosynthesis and Clinical Applications

  • The work of Ohkubo et al. (2021) detailed the automated radiosynthesis of radiotracers containing 3-fluoro-2-hydroxypropyl moiety, demonstrating techniques that could potentially apply to the synthesis of related compounds for clinical imaging purposes (Ohkubo et al., 2021).

Potent Inhibitors in Medicinal Chemistry

  • Penning et al. (2010) identified a series of compounds, including (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, as potent inhibitors for poly(ADP-ribose) polymerase (PARP), underlining the therapeutic potential of similar benzamide derivatives in oncology (Penning et al., 2010).

Application in Neurological Imaging

  • Kepe et al. (2006) utilized a compound structurally similar to this compound as a molecular imaging probe for quantifying serotonin 1A receptors in Alzheimer's disease patients. This highlights its potential application in neurological imaging and diagnostics (Kepe et al., 2006).

Properties

Molecular Formula

C19H13FN4O

Molecular Weight

332.3 g/mol

IUPAC Name

2-fluoro-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C19H13FN4O/c20-15-6-2-1-5-14(15)19(25)22-13-7-8-16-17(10-13)24-18(23-16)12-4-3-9-21-11-12/h1-11H,(H,22,25)(H,23,24)

InChI Key

RCXGQDPHZKTBKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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